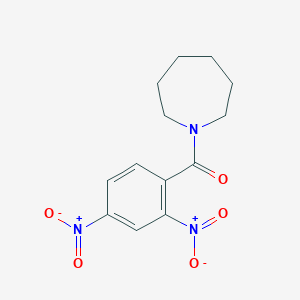

1-{2,4-Bisnitrobenzoyl}azepane

カタログ番号:

B414334

分子量:

293.27g/mol

InChIキー:

XHADNEUTDNTGJH-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-{2,4-Bisnitrobenzoyl}azepane is a nitro-substituted azepane derivative featuring a seven-membered azepane ring functionalized with a 2,4-dinitrobenzoyl group.

特性

分子式 |

C13H15N3O5 |

|---|---|

分子量 |

293.27g/mol |

IUPAC名 |

azepan-1-yl-(2,4-dinitrophenyl)methanone |

InChI |

InChI=1S/C13H15N3O5/c17-13(14-7-3-1-2-4-8-14)11-6-5-10(15(18)19)9-12(11)16(20)21/h5-6,9H,1-4,7-8H2 |

InChIキー |

XHADNEUTDNTGJH-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural Insights :

- The 2,4-dinitrobenzoyl group in the target compound contrasts with sulfonyl and chloro-nitro substituents in ’s derivative.

- Unlike BP3 (a benzophenone derivative with hydroxyl and methoxy groups), the target compound lacks hydrogen-bonding donors, which may reduce solubility but improve stability in nonpolar environments .

Electronic Properties and Spectroscopic Analysis

Table 2: Computed Electronic Properties (TD-DFT)

| Compound | λ_max (nm) | Oscillator Strength (f) | Major Excitation Contribution |

|---|---|---|---|

| Azepane | 210 | 0.12 | σ→σ* transition |

| Thiepane | 255 | 0.31 | n→π* (sulfur lone pair) |

| F-Cycloheptane | 230 | 0.18 | π→π* (fluorine substitution) |

| This compound (Predicted) | ~320–380 | ~0.45–0.60 | π→π* (nitrobenzoyl conjugation) |

Key Findings :

- The 2,4-dinitrobenzoyl group likely red-shifts the UV-Vis absorption spectrum compared to unsubstituted azepane due to extended conjugation and nitro-mediated charge transfer .

- TD-DFT data for thiepane (λmax = 255 nm) and F-cycloheptane (λmax = 230 nm) suggest that electronegative substituents modulate electronic transitions. The target compound’s nitro groups may enhance oscillator strength, indicating stronger light absorption .

Reactivity and Stability Profiles

- Nitro Group Reactivity: The 2,4-dinitro configuration is sterically crowded, which may hinder nucleophilic attacks at the benzoyl carbonyl compared to monosubstituted analogs. This could enhance thermal stability but reduce hydrolysis rates .

- Comparative Stability : Sulfonyl-containing azepanes (e.g., ’s compound) exhibit higher hydrolytic stability due to the strong S=O bond, whereas nitrobenzoyl derivatives may prioritize redox reactivity (e.g., nitro reduction to amine) .

Binding Affinities and Molecular Interactions

Table 3: Binding Interactions of Azepane Derivatives

Insights :

- The aromatic nitrobenzoyl group in the target compound may enhance binding to hydrophobic pockets compared to non-aromatic azepane derivatives (e.g., ’s ligand), mirroring trends seen in benzophenone-based UV filters (BP1, BP3) .

- Unlike HA-binding ligands where the azepane moiety is peripheral, the target compound’s benzoyl group could serve as the primary interaction site, similar to parabens’ hydroxyl-benzoate anchoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。